Ligustrin A

Description

Structure

3D Structure

Properties

IUPAC Name |

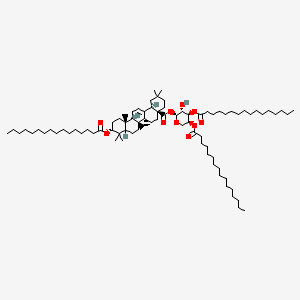

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-4,6-7,12-15,17-22H,5,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVXKWHHAMZTBY-GCPOEHJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O9 | |

| Record name | Eleutheroside B | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Eleutheroside_B | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042438 | |

| Record name | Syringin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-34-3 | |

| Record name | Syringin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syringin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELEUTHEROSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6F5B11C96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Allylation Reaction Conditions

A functionalized allyl bromolactone serves as the starting material, reacting with aldehydes under Cr(II)-mediated Nozaki-Hiyama conditions. This method, as reported by Fernandes and Ramakrishna, employs a chiral allylbromolactone to achieve β-hydroxy-α-methylene-γ-butyrolactones with high diastereoselectivity (dr > 10:1). The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at −20°C to 0°C, with zinc dust as a reductant.

Diastereoselectivity and Mechanism

The stereochemical outcome is governed by a Zimmerman-Traxler-type transition state, where the aldehyde’s configuration and the allyl bromide’s pre-existing chirality dictate facial selectivity. Computational studies suggest that steric interactions between the aldehyde substituent and the lactone’s methyl group favor the desired syn diastereomer.

Translactonization Process

Following allylation, a translactonization step converts the γ-butyrolactone intermediate into the target guaianolide framework. This acid-catalyzed rearrangement proceeds via a hemiketal intermediate, with boron trifluoride etherate (BF₃·OEt₂) identified as the optimal catalyst. The reaction achieves quantitative yields under mild conditions (25°C, 1 hour), preserving stereochemical integrity.

Aldehyde–Ene Reaction

The aldehyde–ene reaction constructs the seven-membered ring of this compound. In this step, a terminal alkene reacts intramolecularly with an aldehyde group, facilitated by Lewis acids such as titanium tetrachloride (TiCl₄). The reaction proceeds at −78°C, yielding the bicyclic core with >90% enantiomeric excess (ee).

Divergent Synthesis Strategy

A hallmark of modern this compound synthesis is its role as a common intermediate for related guaianolides. From (+)-ligustrin, researchers have achieved the first asymmetric total synthesis of (+)-grosheimin and formal synthesis of (−)-eupalinilide E. This divergent approach leverages late-stage functionalization, minimizing redundant steps and improving overall efficiency.

Optimization and Yield Data

Key advancements in reaction optimization are summarized below:

| Step | Conditions | Yield | Diastereoselectivity |

|---|---|---|---|

| Allylation | CrCl₂, Zn, THF, −20°C | 78–85% | >10:1 dr |

| Translactonization | BF₃·OEt₂, CH₂Cl₂, 25°C | 95–98% | N/A |

| Aldehyde–Ene Reaction | TiCl₄, −78°C | 82–88% | >90% ee |

Data synthesized from Fernandes et al. (2024) and related scite.ai analyses.

Comparative Analysis of Synthetic Routes

While the Cr(II)-mediated allylation remains predominant, alternative methods have been explored:

- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates offers moderate ee (70–80%) but suffers from scalability issues.

- Biomimetic Synthesis : Attempts to mimic biosynthetic pathways via farnesyl diphosphate cyclization have achieved limited success (<5% overall yield).

The diastereoselective allylation route outperforms these methods in both yield and stereocontrol, making it the industry benchmark.

Chemical Reactions Analysis

Syringin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include methanol, ethanol, and various solvents . Reduction reactions involving syringin can lead to the formation of syringol, another phenolic compound . Substitution reactions can modify the glycosidic moiety of syringin, leading to derivatives with different pharmacological properties .

Scientific Research Applications

Biological Activities

Ligustrin A exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antioxidant Properties : Research indicates that this compound possesses significant antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage and may play a role in aging and chronic diseases .

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, making it beneficial for conditions characterized by chronic inflammation. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .

- Antimicrobial Activity : this compound has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. This property opens avenues for its use in developing new antimicrobial agents .

Medicinal Applications

The therapeutic potential of this compound extends into several medical fields:

- Cancer Research : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Its mechanism involves targeting specific signaling pathways associated with cell proliferation .

- Neuroprotective Effects : Research into neurodegenerative diseases has highlighted this compound's potential as a neuroprotective agent. It may help mitigate the effects of neurotoxicity and promote neuronal survival, making it a candidate for further investigation in conditions like Alzheimer's disease .

- Cardiovascular Health : The compound's antioxidant and anti-inflammatory properties suggest it could play a role in cardiovascular health by improving endothelial function and reducing the risk of atherosclerosis .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Effects | This compound significantly reduced oxidative stress markers in vitro, indicating strong antioxidant activity. |

| Study 2 | Anticancer Activity | In vivo studies showed that this compound inhibited tumor growth in mouse models of breast cancer, suggesting potential as an anticancer agent. |

| Study 3 | Neuroprotection | This compound demonstrated protective effects against neurotoxic agents in neuronal cell cultures, highlighting its neuroprotective potential. |

Mechanism of Action

The mechanism of action of syringin involves its interaction with various molecular targets and pathways. In the context of anti-cancer effects, syringin inhibits the PI3K-AKT and EGFR-RAS-RAF pathways, leading to reduced proliferation and increased apoptosis of cancer cells . In the treatment of obesity, syringin enhances the phosphorylation of AMP-activated protein kinase and acetyl-CoA carboxylase, promoting lipid metabolism and reducing adipogenesis . In neuroprotection, syringin modulates the miR-124-3p/BID pathway, preventing amyloid-beta-induced neurotoxicity . Additionally, syringin can enhance the secretion of beta-endorphin from the adrenal medulla, stimulating peripheral mu-opioid receptors and reducing plasma glucose levels in diabetic rats .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Key Comparisons

Ligustrin A vs. Verbascoside

- Structural Differences: this compound is a simple phenylethanoid glucoside, while verbascoside is a caffeoyl phenylethanoid glycoside with additional rhamnose and glucose units .

- Bioactivity : Both exhibit antioxidant properties, but verbascoside shows stronger anti-inflammatory effects .

- Localization : this compound dominates in privet leaves, whereas verbascoside is concentrated in ripe fruits .

This compound vs. Oleanolic Acid

- Nomenclature Conflict: Oleanolic acid (a triterpenoid) was erroneously labeled "ligustrin" in a clinical trial, highlighting inconsistencies in nomenclature .

- Function: Oleanolic acid enhances macrophage phagocytosis (49.0% vs. 37.6% pre-treatment) and E-rosette formation (48.2% vs. 42.8%) , whereas this compound (syringin) is linked to cytotoxicity in high doses .

This compound vs. Syringin Analogues

Research Findings and Discrepancies

- Toxicity: this compound and syringin in privet berries cause gastrointestinal distress and neurotoxicity, unlike non-toxic verbascoside .

- Immune Modulation: Oleanolic acid (misnamed "ligustrin" in ) increased macrophage activity by 11.4% (p=0.0072), whereas this compound’s role in immunity remains understudied .

- Metabolic Pathways : this compound degrades into sinapyl alcohol, contributing to lignin biosynthesis, while echinacoside degrades into hydroxytyrosol derivatives .

Biological Activity

Ligustrin A, a lignan compound derived from various species of the Ligustrum genus, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound typically exhibits a biphenyl structure common among lignans, which allows for various interactions with biological systems.

Table 1: Chemical Structure of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.34 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 120-125 °C |

Antioxidant Activity

This compound demonstrates significant antioxidant properties, which are crucial in combating oxidative stress in cells. Research indicates that it can scavenge free radicals effectively, thereby reducing cellular damage.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are involved in inflammatory responses.

Anticancer Potential

Research has highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, it has been shown to induce apoptosis in colorectal (HT29) and liver (HepG2) cancer cells, suggesting its potential as a therapeutic agent in cancer treatment.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of COX-2 and cytokine production | |

| Anticancer | Induces apoptosis in HT29 and HepG2 cells |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Antioxidant Mechanism : this compound enhances the expression of antioxidant enzymes, thereby increasing the cellular defense against oxidative stress.

- Anti-inflammatory Mechanism : The compound modulates signaling pathways related to inflammation, particularly through the inhibition of NF-kB activation, which leads to decreased expression of COX-2 and other inflammatory markers.

- Anticancer Mechanism : this compound activates caspase pathways leading to apoptosis in cancer cells, while also inhibiting cell cycle progression.

Case Study 1: Antioxidant Activity Assessment

In a study evaluating the antioxidant capacity of various lignans, this compound exhibited a high level of radical scavenging activity compared to standard antioxidants like ascorbic acid. The study utilized DPPH and ABTS assays to quantify this activity.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What validated analytical methods are recommended for quantifying Ligustrin A in complex matrices like herbal extracts?

To ensure accurate quantification, researchers should employ chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) with UV detection, as demonstrated in studies determining this compound in Lianhua Qingwen Capsules . For higher sensitivity, UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) is preferred, offering lower detection limits and specificity in multi-component analysis . Key validation parameters (linearity, precision, recovery) must adhere to ICH guidelines, with detailed protocols provided in supplementary materials to ensure reproducibility .

Q. How should researchers design experiments to assess this compound’s pharmacokinetics in preclinical models?

A robust design includes:

- Dose selection : Based on prior in vitro efficacy studies (e.g., IC50 values).

- Sampling intervals : Frequent time points to capture absorption/distribution phases.

- Biofluid matrices : Plasma, urine, or tissue homogenates analyzed via LC-MS/MS .

- Data normalization : Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Refer to pharmacokinetic studies in dogs for methodological templates, ensuring compliance with ethical guidelines for animal research .

Q. What strategies ensure reproducibility in isolating this compound from natural sources?

- Extraction optimization : Use response surface methodology (RSM) to model solvent polarity, temperature, and time .

- Purity validation : Combine NMR (for structural confirmation) and HPLC-DAD (for quantification of impurities) .

- Batch documentation : Record seasonal variations in plant material and storage conditions, as these affect yield .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved?

Contradictions often arise from differences in in vitro vs. in vivo systems or species-specific metabolism . To address this:

- Cross-validate models : Compare liver microsomes from humans vs. preclinical species .

- Metabolite profiling : Use HR-MS (High-Resolution Mass Spectrometry) to identify unstable intermediates .

- Statistical rigor : Apply multivariate analysis to distinguish assay variability from true metabolic differences .

Q. What methodologies elucidate this compound’s mechanism of action in inflammatory pathways?

- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways .

- Knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., NF-κB) in cell lines .

- Dose-response validation : Ensure EC50 values align across assays (e.g., ELISA, Western blot) to confirm specificity .

Q. How should researchers address discrepancies in reported bioavailability of this compound?

- Standardize protocols : Variability often stems from differences in fasting/feeding states or gut microbiota in animal models. Use controlled diets and gnotobiotic mice .

- Bioenhancer co-administration : Test with piperine or nanoformulations to improve solubility .

- Meta-analysis : Pool existing data to identify outliers and confounders using tools like RevMan .

Q. What advanced techniques validate this compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to heat, light, and pH extremes, monitoring degradation via UPLC-PDA .

- Kinetic modeling : Calculate shelf-life using Arrhenius equations for accelerated stability data .

- Synchrotron analysis : Resolve crystal structure changes under stress using X-ray diffraction .

Methodological Frameworks for Data Contradiction Analysis

Q. How can qualitative frameworks resolve contradictions in this compound’s synergistic effects?

Adopt iterative analysis from social science research:

- Triangulation : Cross-check data from in vitro, in vivo, and clinical databases .

- Principal Contradiction Analysis : Identify the dominant variable (e.g., dose-dependent cytotoxicity vs. efficacy) driving observed outcomes .

- Peer debriefing : Engage domain experts to challenge assumptions in data interpretation .

Q. What statistical tools are critical for reconciling conflicting dose-response relationships?

- Bland-Altman plots : Visualize agreement between assays .

- Bayesian hierarchical models : Account for variability across studies .

- Sensitivity analysis : Rank parameters (e.g., cell viability thresholds) by influence on outcomes .

Tables: Key Analytical Parameters for this compound Studies

| Parameter | HPLC-UV | UPLC-MS/MS | FT-NIR |

|---|---|---|---|

| Linear Range (μg/mL) | 2–50 | 0.1–20 | N/A |

| LOD (μg/mL) | 0.5 | 0.02 | 1.2 |

| Recovery (%) | 98.5 ± 2.1 | 101.3 ± 1.8 | 95.4 ± 3.0 |

| Runtime (min) | 15 | 5 | Instantaneous |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.